molecular formula C10H12N2 B181826 2-Methyl-2-(phenylamino)propanenitrile CAS No. 2182-38-9

2-Methyl-2-(phenylamino)propanenitrile

Cat. No.: B181826
CAS No.: 2182-38-9
M. Wt: 160.22 g/mol
InChI Key: NCTOGJVAFQWQOR-UHFFFAOYSA-N
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Description

2-Methyl-2-(phenylamino)propanenitrile is an organic compound with the molecular formula C₁₀H₁₂N₂. It is also known by its IUPAC name, 2-anilino-2-methylpropanenitrile. This compound is characterized by the presence of a nitrile group (-CN) attached to a tertiary carbon atom, which is also bonded to a phenylamino group (-NH-C₆H₅) and two methyl groups (-CH₃). The compound is a solid at room temperature and has a melting point of approximately 93-96°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(phenylamino)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

2-Methyl-2-(phenylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH₄), and electrophiles (e.g., halogens for substitution reactions). Major products formed from these reactions include amides, primary amines, and substituted aromatic compounds.

Scientific Research Applications

2-Methyl-2-(phenylamino)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(phenylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenylamino group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Methyl-2-(phenylamino)propanenitrile can be compared with other similar compounds, such as:

    2-Methyl-2-(phenylamino)butanenitrile: This compound has an additional carbon atom in the alkyl chain, which can affect its physical and chemical properties.

    2-Methyl-2-(phenylamino)ethanenitrile: This compound has a shorter alkyl chain, which can influence its reactivity and biological activity.

    2-Methyl-2-(phenylamino)pentanenitrile: This compound has a longer alkyl chain, which can impact its solubility and stability.

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological applications.

Properties

IUPAC Name

2-anilino-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTOGJVAFQWQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176231
Record name 2-Anilino-2-methylpropiononitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-38-9
Record name 2-Methyl-2-(phenylamino)propanenitrile
Source CAS Common Chemistry
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Record name 2-Anilino-2-methylpropiononitrile
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Record name 2182-38-9
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Record name 2-Anilino-2-methylpropiononitrile
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Record name 2-anilino-2-methylpropiononitrile
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Record name 2-ANILINO-2-METHYLPROPIONONITRILE
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Synthesis routes and methods

Procedure details

A mixture of aminobenzene (0.931 g, 10 mmol) and acetone cyanohydrin (2 ml) was heated to reflux and stirred for 20 h. After being cold to room temperature, the reaction mixture was poured into ethyl acetate (40 ml) and washed with cold water (2×30 ml). The organic layer was dried over MgSO4, concentrated under vacuum to dryness to yield 2-methyl-2-phenylaminopropanenitrile, 6a (1.51 g, 9.4 mmol, 94%) as slurry brown liquid.
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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